molecular formula C15H18ClN3O3S B6440784 1-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole CAS No. 2548978-81-8

1-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

Cat. No.: B6440784
CAS No.: 2548978-81-8
M. Wt: 355.8 g/mol
InChI Key: VRBQJUFACJSGLN-UHFFFAOYSA-N
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Description

The compound 1-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a heterocyclic hybrid featuring a pyrazole core linked to an azetidine ring via a methylene bridge. The azetidine nitrogen is substituted with a 3-chloro-4-methoxybenzenesulfonyl group.

Molecular Formula: C₁₅H₁₉ClN₃O₃S
Molecular Weight: ~356.85 g/mol
Key Features:

  • Pyrazole moiety: 4-methyl substitution enhances steric bulk and may influence binding interactions.
  • Azetidine ring: A four-membered saturated nitrogen ring, offering conformational rigidity.

Properties

IUPAC Name

1-[[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]methyl]-4-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O3S/c1-11-6-17-18(7-11)8-12-9-19(10-12)23(20,21)13-3-4-15(22-2)14(16)5-13/h3-7,12H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBQJUFACJSGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including an azetidine ring, a pyrazole moiety, and a sulfonamide group. These structural elements contribute to its biological activity.

Property Details
IUPAC Name1-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole
Molecular FormulaC₁₄H₁₈ClN₃O₃S
Molecular Weight331.82 g/mol
CAS Number2549052-82-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or allosteric sites, preventing substrate binding and catalysis.
  • Receptor Modulation : It may interact with various receptors, modulating signal transduction pathways that lead to biological effects, such as anti-inflammatory responses or antimicrobial activity.

Pharmacological Effects

Research indicates that 1-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can reduce inflammation by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives similar to the compound :

  • Study on Anti-inflammatory Effects : A study published in Pharmaceutical Research examined a series of pyrazole compounds for their COX inhibitory activity. The results indicated that certain derivatives exhibited significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Evaluation : Research highlighted in Journal of Medicinal Chemistry reported on the synthesis of various pyrazole derivatives, including the target compound. The study found that these compounds demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl Group Variation : The target compound’s aromatic sulfonyl group contrasts with the aliphatic ethanesulfonyl group in ’s analog. The chloro and methoxy substituents may enhance π-π stacking or hydrogen bonding in biological targets compared to simpler sulfonyl groups .
  • Synthetic Complexity : The target compound’s synthesis likely parallels methods in and , involving azetidine functionalization and coupling reactions. The 3-chloro-4-methoxybenzenesulfonyl chloride would require regioselective sulfonylation under controlled conditions.

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:

  • Anticancer Potential: highlights an azetidine-containing tartrate salt used in cancer therapy, suggesting structural relevance in oncology . The target compound’s sulfonyl group may inhibit kinases or proteases critical in tumor progression.
  • However, the chloro group may elevate logP, enhancing membrane permeability .
  • Metabolic Stability: Methoxy groups often reduce oxidative metabolism, extending half-life compared to non-ether-containing analogs .

Q & A

Q. What are the common synthetic routes for preparing 1-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole, and how are reaction conditions optimized?

Synthesis typically involves multi-step reactions, including sulfonylation of azetidine intermediates, followed by coupling with pyrazole derivatives. Key steps include:

  • Sulfonylation : Reacting azetidine with 3-chloro-4-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Coupling : Using a nucleophilic substitution or cross-coupling reaction (e.g., Suzuki-Miyaura) to attach the pyrazole moiety. Microwave-assisted synthesis may reduce reaction times .
  • Optimization : Parameters like solvent polarity (THF vs. DMF), temperature (0–50°C), and stoichiometry are systematically varied. TLC or HPLC monitors progress, and flash chromatography purifies intermediates .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions and confirm sulfonamide/azetidine connectivity. Anomalies in splitting patterns may indicate steric hindrance .
  • X-ray Diffraction (XRD) : Resolves 3D conformation, particularly the azetidine ring puckering and sulfonyl group orientation. SHELXL refines crystallographic data to resolve disorder .
  • Mass Spectrometry (HRMS) : Validates molecular weight (<238.0961 g/mol for fragments) and detects isotopic patterns for chlorine .

Q. How can researchers address low yields during the sulfonylation step?

Common issues include incomplete sulfonyl chloride activation or competing side reactions. Solutions:

  • Use anhydrous conditions and fresh sulfonyl chloride.
  • Optimize base choice (e.g., switch from Et3_3N to DMAP for better nucleophilicity).
  • Employ high-dilution techniques to minimize oligomerization .

Q. What computational tools aid in predicting the compound’s reactivity or binding properties?

  • DFT Calculations : Gaussian or ORCA software models sulfonamide resonance stabilization and charge distribution.
  • Molecular Docking (AutoDock/Vina) : Screens interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets) .

Q. How is purity assessed, and what are common impurities?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify residual solvents or unreacted intermediates.
  • TLC : Hexane/ethyl acetate (2:1) systems (Rf_f ≈ 0.58) track byproducts like des-methyl pyrazole .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?

Discrepancies between XRD (planar azetidine) and NMR (non-equivalent protons) may arise from dynamic effects:

  • Variable-Temperature NMR : Probes conformational flexibility (e.g., coalescence of proton signals at elevated temperatures).
  • Hirshfeld Surface Analysis : Maps intermolecular interactions in XRD data to explain packing-induced distortions .

Q. What strategies mitigate racemization during chiral azetidine synthesis?

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during sulfonylation.
  • Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze enantiomers .

Q. How does the sulfonyl group’s electronic nature influence biological activity?

  • SAR Studies : Compare analogs with electron-withdrawing (NO2_2) or donating (OMe) groups.
  • Electrochemical Assays : Cyclic voltammetry quantifies sulfonamide redox potential, correlating with antimicrobial efficacy .

Q. What experimental designs validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, or H2_2O2_2 to identify hydrolysis/oxidation products.
  • LC-MS/MS : Tracks degradation pathways (e.g., sulfonamide cleavage to azetidine) .

Q. How can machine learning optimize reaction conditions for novel derivatives?

  • Dataset Curation : Compile reaction parameters (solvent, catalyst, yield) from analogous pyrazole syntheses .
  • Neural Networks : Train models on platforms like Chemprop to predict optimal temperature/catalyst pairs .

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